Carbamic acid, (2-methylphenyl)-, methyl ester

Descripción general

Descripción

Carbamic acid, (2-methylphenyl)-, methyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Carbamic acid, (2-methylphenyl)-, methyl ester, commonly known as a carbamate derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

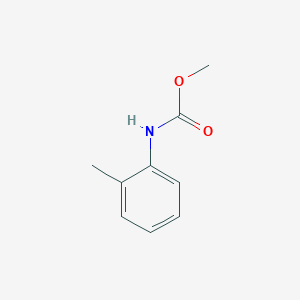

This compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 14983-92-7

The compound features a methyl ester group attached to a carbamic acid moiety with a 2-methylphenyl substituent. This specific substitution is believed to influence its biological activity and reactivity compared to other carbamates.

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.

2. Potential Applications in Medicinal Chemistry

Carbamate derivatives are often explored for their potential applications in drug design. The ability of this compound to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in medicinal chemistry. For instance, modifications to the carbamate structure can enhance insecticidal or fungicidal properties, making it valuable in agricultural chemistry as well.

3. Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of carbamic acid derivatives:

- Study on AChE Inhibition : Research demonstrated that carbamic acid derivatives exhibit varying degrees of AChE inhibition. The specific structure of (2-methylphenyl)-methyl ester was noted for its potent inhibitory effects compared to simpler carbamates.

- Synthesis and Biological Evaluation : A study synthesized several derivatives of carbamic acid and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly impacted both enzyme inhibition and cytotoxicity against cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Reaction with Methyl Isocyanate :

- Phosgene Method :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Methyl Carbamate | Simple methyl ester of carbamic acid | Commonly used as a solvent and reagent |

| Ethyl Carbamate | Ethyl ester variant | Exhibits different solubility and reactivity |

| Phenyl Carbamate | Aromatic substituent on the carbamate | Potentially different biological activities |

| N,N-Dimethylcarbamate | Two methyl groups on nitrogen | Enhanced lipophilicity affecting absorption |

This table illustrates how variations in structure can lead to different biological activities and applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Synthesis

Carbamic acid derivatives are crucial in medicinal chemistry due to their biological activities. Specifically, methyl N-(o-tolyl)carbamate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit acetylcholinesterase makes it valuable in research related to neurodegenerative diseases and other conditions where acetylcholine regulation is crucial.

2. Research Tool

The compound serves as a research tool in studies investigating acetylcholinesterase's structure and function. By examining its interactions with this enzyme, researchers can develop new therapeutic strategies for diseases linked to acetylcholine dysfunction.

Agricultural Applications

1. Pesticide Development

In agriculture, carbamic acid, (2-methylphenyl)-, methyl ester is explored as a building block for developing insecticides and fungicides. Its derivatives can be tailored to enhance specific properties such as insecticidal or fungicidal activity. This area remains under active investigation, with ongoing research aimed at optimizing these compounds for agricultural use.

2. Herbicide Precursor

The compound is also considered for use as a precursor in the synthesis of herbicides, which can be modified to achieve desired efficacy against various weeds while minimizing environmental impact.

Comparative Analysis of Carbamate Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other carbamate derivatives:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Methyl Carbamate | Simple methyl ester of carbamic acid | Commonly used as a solvent and reagent |

| Ethyl Carbamate | Ethyl ester variant | Exhibits different solubility and reactivity |

| Phenyl Carbamate | Aromatic substituent on the carbamate | Potentially different biological activities |

| Isopropyl Carbamate | Isopropyl group attached | Variations in pharmacokinetics due to steric effects |

| N,N-Dimethylcarbamate | Two methyl groups on nitrogen | Enhanced lipophilicity affecting absorption |

Case Studies and Research Findings

Case Study 1: Acetylcholinesterase Inhibition

A study demonstrated that methyl N-(o-tolyl)carbamate effectively inhibits acetylcholinesterase activity in vitro. Researchers utilized this inhibition to explore potential treatments for Alzheimer's disease, suggesting that modifications to the compound could yield more potent inhibitors.

Case Study 2: Agricultural Efficacy

Research on the agricultural applications of this compound indicated promising results when used as part of a formulation aimed at controlling pest populations in crops. Field trials showed that derivatives of methyl N-(o-tolyl)carbamate exhibited significant insecticidal activity against common agricultural pests while maintaining low toxicity to beneficial insects.

Propiedades

IUPAC Name |

methyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDBQTJXMGFFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879510 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-92-7 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.